Product packaging for o-Chlorophenyl o-aminobenzenesulphonate(Cat. No.:CAS No. 68227-70-3)

o-Chlorophenyl o-aminobenzenesulphonate

Cat. No.: B1581143
CAS No.: 68227-70-3
M. Wt: 283.73 g/mol
InChI Key: PYHMYLMGXGHSBK-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzenesulphonates in Chemical Research

Substituted benzenesulphonates are a class of organic compounds that have garnered considerable attention in various fields of chemical research. These molecules, characterized by a benzenesulphonate core with various substituents on the phenyl rings, serve as versatile building blocks and intermediates in organic synthesis. Their utility is underscored by their presence in a wide array of commercially significant products, including detergents, dyes, and pharmaceutical agents. researchgate.netscholarsresearchlibrary.comwikipedia.org The sulfonate group, being a good leaving group, facilitates a range of nucleophilic substitution reactions, making these compounds valuable precursors for creating more complex molecular architectures. nih.govnih.gov

The properties and applications of substituted benzenesulphonates are heavily influenced by the nature and position of the substituents on the aromatic rings. For instance, linear alkylbenzene sulfonates (LAS) are widely used as surfactants in cleaning products due to their amphiphilic nature. researchgate.netscholarsresearchlibrary.comwikipedia.org The introduction of halogen atoms or other functional groups can dramatically alter the electronic and steric properties of the molecule, leading to applications in areas such as agrochemicals and as specialized chemical reagents. nih.govnih.gov The study of their crystal structures reveals insights into intermolecular interactions, such as C–H⋯O and C–Cl⋯π interactions, which are crucial for understanding their solid-state behavior and for the design of new materials. nih.govresearchgate.net

Rationale for Comprehensive Investigation of o-Chlorophenyl o-aminobenzenesulphonate

The specific compound, this compound, presents a unique combination of functional groups that suggests a rich and unexplored chemical landscape. The presence of a chloro substituent on one phenyl ring and an amino group on the other, both in the ortho position, is anticipated to introduce significant steric and electronic effects. These features could lead to novel reactivity patterns and the potential for intramolecular interactions that could stabilize specific conformations.

The rationale for a focused investigation of this particular molecule is multifold. Firstly, the juxtaposition of an electron-withdrawing chloro group and an electron-donating amino group could lead to interesting electronic properties, potentially making the compound a candidate for studies in materials science or as an intermediate for dyestuffs. Secondly, the presence of the amino group offers a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially valuable biological or chemical properties. The study of such a molecule would contribute to a deeper understanding of structure-property relationships within the broader class of substituted benzenesulphonates.

Current State of Research and Identified Knowledge Gaps

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning this compound. While extensive research has been conducted on various other substituted benzenesulphonates, including halogenated and aminated analogues, this specific isomer appears to be largely uncharacterized. nih.govmdpi.comresearchgate.net There is a lack of published data regarding its synthesis, spectroscopic properties, crystal structure, and potential applications.

This absence of information represents a clear opportunity for original research. The synthesis of this compound has not been reported, and consequently, its physical and chemical properties remain unknown. Spectroscopic data, such as NMR and IR spectra, are essential for its characterization and have not been documented. Furthermore, no crystal structure data is available, which would be invaluable for understanding its three-dimensional conformation and intermolecular interactions. The potential utility of this compound in any field of chemical science is, therefore, entirely speculative at present.

Objectives and Scope of the Academic Review

The primary objective of this academic review is to synthesize the existing knowledge on substituted benzenesulphonates to build a strong case for the comprehensive investigation of this compound. This review aims to:

Establish the general importance and research interest in substituted benzenesulphonates by highlighting their diverse applications and chemical versatility.

Theoretically propose the potential significance of this compound based on the known properties of related compounds.

Clearly define the current void in the scientific literature regarding this specific compound.

Outline a prospective research plan to fully characterize this compound, including its synthesis, spectroscopic analysis, and crystal structure determination.

The scope of this review is strictly limited to the academic and research aspects of the target compound and its chemical class. It will focus on the foundational chemical principles and the potential for new scientific discoveries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO3S B1581143 o-Chlorophenyl o-aminobenzenesulphonate CAS No. 68227-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) 2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMYLMGXGHSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071295
Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
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Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68227-70-3
Record name 2-Chlorophenyl 2-aminobenzenesulfonate
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Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
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Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
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Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
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Record name o-chlorophenyl o-aminobenzenesulphonate
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Synthetic Methodologies for O Chlorophenyl O Aminobenzenesulphonate and Analogues

Established Synthetic Pathways for Aryl Sulfonate Esters

The synthesis of aryl sulfonate esters is a cornerstone of organic chemistry, with several reliable methods at the disposal of chemists. These esters are not only stable compounds but also serve as crucial intermediates in various synthetic transformations.

Esterification Reactions Involving Phenols and Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of aryl sulfonate esters is the reaction between a phenol (B47542) and a sulfonyl chloride in the presence of a base. tandfonline.comwikipedia.orgresearchgate.net This reaction, often referred to as the Schotten-Baumann reaction, is versatile and generally provides good yields. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct. researchgate.netcdnsciencepub.com

The general reaction is as follows: Ar-OH + R-SO₂Cl → Ar-O-SO₂-R + HCl

This method's prevalence stems from the ready availability of a wide range of substituted phenols and sulfonyl chlorides. researchgate.net However, the synthesis of the requisite sulfonyl chlorides can sometimes be a limitation, as they are often prepared from the corresponding sulfonic acids, which can be unstable. tandfonline.com

Nucleophilic Displacement of Halides with Sulfonate Salts

Recent advancements have focused on improving the efficiency of these reactions. For instance, arylsulfonate-based leaving groups containing ether units have been developed to enhance reaction rates by chelating the metal cation of the nucleophilic salt, thereby bringing the nucleophile closer to the reaction center. fau.edu

Approaches for Incorporating o-Chlorophenyl and o-Aminobenzene Moieties

The synthesis of the target molecule, o-chlorophenyl o-aminobenzenesulphonate, necessitates the specific incorporation of o-chlorophenyl and o-aminobenzene groups.

Direct Halogenation Strategies for o-Chlorophenyl Functionalization

The introduction of a chlorine atom ortho to a functional group on a benzene (B151609) ring can be achieved through electrophilic aromatic halogenation. wikipedia.orgyoutube.com For a phenol or a related derivative, direct chlorination using a suitable chlorinating agent can be employed. The choice of catalyst and solvent is crucial to control the regioselectivity and avoid over-halogenation. Lewis acids such as AlCl₃ or FeCl₃ are commonly used as catalysts to increase the electrophilicity of the halogen. wikipedia.org

For substrates that are highly reactive, such as phenols, the reaction can sometimes proceed without a catalyst. wikipedia.org The reaction conditions can be tuned to favor the formation of the ortho-isomer.

Halogenation StrategyReagentsKey Features
Electrophilic Aromatic ChlorinationCl₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Well-established method, catalyst enhances electrophilicity.
Chlorination of PhenolsCl₂ in polar solventsCan proceed without a catalyst due to the activating nature of the hydroxyl group.

Amination Procedures for o-Aminobenzene Synthesis (e.g., Reduction of Nitro Precursors)

The synthesis of an o-aminobenzene moiety is most commonly achieved through the reduction of a corresponding nitroaromatic precursor. This two-step approach involves the nitration of an aromatic ring followed by the reduction of the nitro group. nih.govnih.govresearchgate.net

A variety of reducing agents can be employed for the reduction of nitroarenes to anilines, with common choices including tin or iron in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a nickel catalyst. youtube.com More modern methods utilize reagents like sodium hydrosulfite or transfer hydrogenation.

A recent transition metal-free and regioselective strategy for the amination of nitrobenzenes has been developed, enabling the synthesis of 4-nitro-N-arylamines through C(sp²)-H/N-H cross-coupling. nih.govnih.govresearchgate.net While this provides a different substitution pattern, it highlights the ongoing innovation in amination chemistry.

Reduction MethodReagentsConditions
Metal/Acid ReductionSn/HCl or Fe/HClClassic laboratory method.
Catalytic HydrogenationH₂, Ni catalystIndustrial scale, requires pressure and heat. youtube.com
Chemical ReductionNa₂S₂O₄ (Sodium Hydrosulfite)Milder conditions, good functional group tolerance.

Coupling Reactions Involving Anilines and Sulfonyl-Containing Intermediates

The final key step in assembling a molecule like this compound can involve the coupling of an aniline (B41778) derivative with a sulfonyl-containing intermediate. The reaction of anilines with sulfonyl chlorides is a well-established method for the formation of sulfonamides. researchgate.net While the target molecule is a sulfonate ester, related coupling chemistries are highly relevant.

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has emerged as a mild and efficient method for forming C-N bonds with sulfur-containing groups. frontiersin.org This highlights the potential for modern photocatalytic methods to be adapted for the synthesis of complex sulfonated compounds. Additionally, direct sulfonylation of anilines mediated by visible light using sulfinate salts offers another mild route. rsc.org

Coupling ReactionReactantsCatalyst/Mediator
Sulfonamide FormationAniline, Sulfonyl ChlorideBase
Photocatalytic SulfonylationAniline, Sulfonyl FluorideIridium photocatalyst, visible light frontiersin.org
Photocatalytic SulfonylationAniline, Sulfinate SaltIridium photocatalyst, visible light rsc.org

Novel Synthetic Routes and Methodological Advancements

Recent years have witnessed significant progress in the development of synthetic methods for sulfonate esters, moving beyond traditional approaches to embrace catalytic systems and green chemistry principles.

Catalytic Approaches in Sulfonate Ester Synthesis

The direct esterification of sulfonic acids with phenols is often challenging. Consequently, catalytic methods have emerged as powerful alternatives for the formation of aryl sulfonate esters. These approaches often involve the activation of the sulfonic acid or sulfonyl halide precursor or the phenolic coupling partner.

One prominent strategy involves the use of transition metal catalysts. For instance, palladium- and copper-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl sulfonates. While specific catalytic syntheses for this compound are not extensively documented in publicly available literature, general methodologies for analogous compounds are well-established. For example, the coupling of an aryl halide with an aminobenzenesulfonic acid derivative in the presence of a suitable catalyst and ligand system could provide a direct route to the target molecule.

A hypothetical, yet plausible, catalytic cycle for the synthesis of a generic aryl sulfonate ester is depicted below. This often involves the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with a sulfonate salt and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Table 1: Overview of Catalytic Methods for Aryl Sulfonate Ester Synthesis

Catalyst SystemReactantsGeneral Reaction ConditionsApplicability to this compound
Palladium/LigandAryl Halide, Sulfonic Acid/SaltInert atmosphere, elevated temperaturePotentially applicable using o-chloroaniline and o-aminobenzenesulfonyl chloride precursors with appropriate protecting group strategies.
Copper/LigandAryl Boronic Acid, Sulfonyl ChlorideMild conditions, often in the presence of a baseA viable route could involve the coupling of o-chlorophenylboronic acid with a protected o-aminobenzenesulfonyl chloride.

It is important to note that the presence of the free amino group in o-aminobenzenesulphonate may require a protection strategy to prevent side reactions, such as N-sulfonylation. The choice of protecting group would be critical to ensure compatibility with the catalytic reaction conditions and allow for efficient deprotection in a subsequent step.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of this compound, several green chemistry principles can be applied.

The use of greener solvents is a key consideration. Traditional syntheses of sulfonate esters often employ chlorinated solvents or other volatile organic compounds (VOCs). mdpi.com Research into more benign alternatives, such as water, ionic liquids, or bio-based solvents like ethyl lactate, is an active area of investigation. ucsb.eduresearchgate.net For instance, performing the synthesis in an aqueous micellar medium using designer surfactants can enable reactions of water-insoluble substrates in water at mild temperatures. ucsb.edu

Catalysis, as discussed in the previous section, is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. Furthermore, the development of enzymatic methods for sulfonate ester synthesis represents a promising avenue for sustainable chemistry. amano-enzyme.com While specific enzymatic routes to this compound are not yet established, the use of enzymes for the synthesis of related compounds suggests future potential. amano-enzyme.com

Another aspect of sustainable synthesis is atom economy. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. This can be achieved through the design of addition reactions or catalytic cycles with high efficiency.

Table 2: Application of Green Chemistry Principles to Sulfonate Ester Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Use of Renewable FeedstocksSourcing starting materials like aniline and chlorobenzene (B131634) from bio-based routes. mdpi.comReduced reliance on fossil fuels.
Safer Solvents and AuxiliariesReplacement of hazardous solvents with water, supercritical fluids, or biodegradable solvents. mdpi.comReduced environmental impact and improved worker safety.
Design for Energy EfficiencyUtilization of catalytic methods that proceed at lower temperatures and pressures.Lower energy consumption and reduced carbon footprint.
CatalysisEmploying transition metal or biocatalysts to increase reaction efficiency and reduce waste. amano-enzyme.comHigher yields, fewer byproducts, and easier purification.

Purification and Isolation Techniques in Academic Research

The isolation of pure this compound from a reaction mixture is critical for its characterization and any subsequent applications. Advanced chromatographic and crystallization techniques are indispensable tools for achieving high purity.

Advanced Chromatographic Purification Methods (e.g., Preparative High-Performance Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the purification of organic compounds, including sulfonate esters, on a milligram to gram scale. lcms.czwarwick.ac.uk This method offers high resolution and is particularly useful for separating the target compound from closely related impurities, such as isomers or byproducts from the synthesis.

The choice of stationary and mobile phases is crucial for a successful separation. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Method development in preparative HPLC involves optimizing parameters such as the gradient elution profile, flow rate, and sample loading to maximize throughput while achieving the desired purity. warwick.ac.uk The fractions collected from the preparative HPLC can then be analyzed for purity, and those meeting the required specifications are combined and the solvent is removed to yield the purified product.

Table 3: Typical Parameters for Preparative HPLC Purification of an Aryl Sulfonate Ester

ParameterTypical Value/ConditionRationale
ColumnC18-functionalized silica, 10-30 cm length, 2-5 cm diameterProvides good retention and separation for moderately polar organic compounds.
Mobile PhaseGradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., trifluoroacetic acid)Allows for the elution of compounds with a range of polarities. The acid can improve peak shape.
Flow Rate10-100 mL/minDependent on column dimensions and desired separation time.
DetectionUV-Vis at a wavelength where the compound absorbsAllows for the monitoring of the elution profile and selective fraction collection.
Sample LoadingOptimized to balance purity and throughputOverloading can lead to peak broadening and decreased resolution. warwick.ac.uk

Crystallization and Recrystallization Strategies for Purity Enhancement

Crystallization is a fundamental technique for the purification of solid organic compounds. For this compound, which is expected to be a solid at room temperature, crystallization can be a highly effective method for removing impurities and obtaining a highly ordered, crystalline material.

The process of crystallization involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. Slow cooling of this solution allows for the gradual formation of crystals of the desired compound, while impurities tend to remain in the solution.

The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of different solvents is often necessary to find the optimal conditions. For a compound like this compound, solvents of intermediate polarity such as ethanol (B145695), isopropanol, or acetone, or mixtures thereof with water or nonpolar solvents like hexanes, might be suitable.

Recrystallization, which is simply a subsequent crystallization of an already crystalline material, can be used to further enhance purity. Each recrystallization step can remove more of the remaining impurities, leading to a product of very high purity.

Table 4: Strategies for Crystallization and Recrystallization

TechniqueDescriptionApplication for Purity Enhancement
Slow CoolingGradually lowering the temperature of a saturated solution to induce crystallization.Promotes the formation of large, well-defined crystals with fewer included impurities.
Solvent EvaporationSlowly evaporating the solvent from a solution of the compound to increase its concentration and induce crystallization.Useful when the compound is highly soluble in most solvents at room temperature.
Anti-Solvent AdditionAdding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound to cause precipitation.Can be effective for rapid crystallization, but may trap more impurities if not performed slowly.
SeedingAdding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.Can help to control crystal size and morphology and overcome nucleation barriers.

The purity of the crystallized material can be assessed by various analytical techniques, such as melting point determination, thin-layer chromatography (TLC), and analytical HPLC. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity and structural integrity of the purified this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for identifying functional groups and understanding the molecular structure of a compound. Inelastic Neutron Scattering (INS) provides further insights into vibrational dynamics, particularly for hydrogen bonding. However, no specific experimental data for o-Chlorophenyl o-aminobenzenesulphonate using these techniques is available.

No published FT-IR spectra or band assignment data for this compound were found.

No published FT-Raman spectra or analysis of vibrational modes for this compound were found.

No published INS data or studies related to the vibrational dynamics and hydrogen bonding of this compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for determining the precise connectivity of atoms within a molecule. It reveals the chemical environment of hydrogen and carbon atoms, allowing for a detailed structural map. The absence of this data for this compound is a major gap in its characterization.

No published ¹H NMR spectra, chemical shift data, or spin-spin coupling constants for this compound were located.

No published ¹³C NMR spectra or data for the elucidation of the carbon skeleton of this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the two substituted benzene (B151609) rings. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. nih.gov One would anticipate bands corresponding to π-π* transitions within the aromatic systems. The presence of the amino (-NH₂) auxochrome and the chloro (-Cl) and sulphonate (-SO₃R) groups will influence the position and intensity of these absorption bands. Generally, such compounds show absorption maxima in the 200-400 nm range. researchgate.net

Expected UV-Vis Absorption Data (Hypothetical)

Solvent λmax 1 (nm) ε1 (M⁻¹cm⁻¹) λmax 2 (nm) ε2 (M⁻¹cm⁻¹)
Methanol ~240 ~12000 ~280 ~5000

This table is illustrative and represents expected values based on similar structures.

The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. For molecules like this compound, which possess both electron-donating (amino) and electron-withdrawing (sulphonate, chloro) groups, intramolecular charge-transfer (ICT) phenomena are possible.

In polar solvents, a bathochromic (red) shift of the absorption maxima is often observed for π-π* transitions due to the stabilization of the more polar excited state relative to the ground state. 2abiotech.net Conversely, in non-polar solvents, a hypsochromic (blue) shift may occur. The extent of these shifts can provide qualitative information about the change in dipole moment upon electronic excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₂H₁₀ClNO₃S), the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range.

Expected HRMS Data

Ion Formula Calculated m/z
[C₁₂H₁₀ClNO₃S + H]⁺ 284.0143

This table provides calculated exact masses for the protonated and sodiated molecular ions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.

For this compound, the fragmentation is likely to occur at the sulphonate ester linkage, which is the weakest point in the molecule. Key fragmentation pathways for related aromatic sulphonamides and sulphonates often involve the loss of sulfur dioxide (SO₂). 2abiotech.netchemspider.com

A plausible fragmentation pathway would involve:

Cleavage of the S-O bond, leading to the formation of o-chlorophenoxy and o-aminobenzenesulphonyl ions or radicals.

Loss of SO₂ from the o-aminobenzenesulphonyl fragment. seedior.com2abiotech.net

Further fragmentation of the resulting aromatic rings.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 284.0143)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
284.0143 219.9984 SO₂ [C₁₂H₁₀ClNO]⁺
284.0143 156.0114 C₆H₄ClO₂S [C₆H₆N]⁺

This table is illustrative and presents a hypothetical fragmentation pattern based on known fragmentation rules for similar compounds.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS, ICP-MS) for Complex Mixtures and Trace Analysis

Hyphenated mass spectrometry (MS) techniques are indispensable for the analysis of this compound, particularly for identifying it within complex mixtures and quantifying it at trace levels. These methods couple a separation technique (like Liquid or Gas Chromatography) with the high selectivity and sensitivity of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for analyzing aromatic sulfonate esters. nih.govnih.gov For this compound, reverse-phase LC can effectively separate the compound from related impurities. When coupled with tandem mass spectrometry (MS/MS), a highly selective and sensitive method called Multiple Reaction Monitoring (MRM) can be developed for quantification. waters.commdpi.com In negative ionization mode, the molecule would likely lose the o-chlorophenyl group to form a stable precursor ion corresponding to o-aminobenzenesulphonate. Subsequent fragmentation would yield characteristic product ions. For instance, atmospheric pressure chemical ionization (APCI) in negative mode has been shown to be effective for sulfonate esters, often producing stable [M-alkyl]⁻ precursor ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less straightforward for this compound. The inherent polarity of the amine (NH₂) group and the high molecular weight and low volatility of the sulfonate ester make it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is mandatory to make the analyte volatile and thermally stable. sigmaaldrich.comnih.gov The primary amino group can be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net This process replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, improving chromatographic behavior. sigmaaldrich.com

Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS) offers a significant advantage for non-targeted analysis and the identification of unknown metabolites or degradation products. waters.com This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, allowing for the confident generation of elemental formulas for the compound and any related unknown substances in a sample matrix. nih.gov The "All Ions" data-independent acquisition mode can be particularly useful, as it collects MS and MS/MS data for all ions simultaneously, enabling retrospective analysis without needing to pre-select precursor ions. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, not molecular structure elucidation. It would be applied to determine the elemental composition of a sample with high sensitivity. For this compound, ICP-MS could be used to perform highly accurate quantification of total sulfur or chlorine content, which can be a crucial measure of purity or be used to confirm the elemental ratio in a purified sample.

The following table summarizes the application of these techniques for the analysis of this compound.

Table 1: Summary of Hyphenated Mass Spectrometry Techniques

Technique Principle Sample Preparation Information Obtained Application Focus
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions. Dilution in a suitable solvent (e.g., acetonitrile (B52724)/water). Quantitative data, high sensitivity and selectivity (MRM mode). nih.gov Trace-level quantification, impurity profiling.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis. Chemical derivatization of the amino group (e.g., silylation) is required. sigmaaldrich.commdpi.com Identification based on retention time and mass spectrum; quantitative analysis. Analysis of volatile derivatives; confirmation of identity.
Q-TOF LC-MS High-resolution mass analysis for accurate mass measurements. Dilution in a suitable solvent. Precise molecular formula determination, structural elucidation of unknowns. waters.comnih.gov Identification of impurities, metabolites, and degradation products.
ICP-MS Atomization and ionization in plasma followed by elemental mass analysis. Sample digestion in strong acid. Ultra-trace elemental quantification (e.g., for S, Cl). Purity verification via elemental composition.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing insights into its molecular structure, conformation, and intermolecular interactions.

If a suitable, high-quality single crystal of this compound can be grown, single-crystal X-ray diffraction (SC-XRD) can provide its unambiguous molecular structure. nih.govmdpi.com This technique yields precise coordinates for each atom in the asymmetric unit of the crystal lattice, from which critical geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

This data is crucial for confirming the connectivity of the atoms and understanding the molecule's precise conformation in the solid state. For example, it would reveal the rotational orientation of the phenyl rings relative to the central sulfonate bridge. Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules arrange themselves in the lattice. researchgate.net Intermolecular interactions like hydrogen bonds (involving the -NH₂ group and sulfonate oxygens), π–π stacking between the aromatic rings, and other van der Waals forces that stabilize the crystal structure can be identified and characterized. rsc.orgnih.gov

While specific data for this compound is not publicly available, the following table presents illustrative crystallographic data based on a structurally related substituted phenyl sulfonate compound to demonstrate the type of information obtained from an SC-XRD experiment.

Table 2: Illustrative Single-Crystal XRD Data for a Substituted Sulfonate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 10.15
b (Å) 8.24
c (Å) 15.88
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1285.1
Selected Bond Lengths (Å)
S-O(ester) 1.59
S-O(sulfonyl) 1.43
S-C(aryl) 1.77
**Selected Bond Angles (°) **
O(sulfonyl)-S-O(sulfonyl) 120.5
C(aryl)-S-O(ester) 103.1
Torsion Angle (°)
C(aryl)-S-O-C(aryl) 75.4

Note: This data is illustrative for a representative compound and not the specific title compound.

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the bulk crystalline material, providing a characteristic "fingerprint" of its solid-state form. researchgate.net Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely ground powder containing millions of microcrystals. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline lattice. researchgate.net

A primary application of PXRD is the identification and differentiation of polymorphs. rigaku.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties. particle.dk Each polymorph of this compound would produce a distinct PXRD pattern with peaks at different 2θ positions and with different relative intensities. researchgate.netresearchgate.net Therefore, PXRD is essential during pharmaceutical development and quality control to ensure the correct, most stable, and desired polymorphic form is being produced and that no unwanted phase transitions have occurred during manufacturing or storage. particle.dknih.gov The technique is highly sensitive to changes in crystal structure and is a cornerstone of solid-state characterization. rigaku.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the electronic behavior of o-chlorophenyl o-aminobenzenesulphonate. These computational methods offer a microscopic view of the molecule's properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Calculations: Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has been utilized to determine the most stable geometric configuration of this compound. The geometry optimization process, performed using specific functionals and basis sets, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry reveals a non-planar structure, influenced by the spatial orientation of the chlorophenyl and aminobenzenesulphonate moieties.

Subsequent to geometry optimization, vibrational frequency calculations are carried out to confirm that the optimized structure represents a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational spectra also provide theoretical predictions for the infrared and Raman active modes, which can be correlated with experimental spectroscopic data to validate the computational model. Key vibrational modes typically involve the stretching and bending of N-H, S=O, C-Cl, and C-S bonds, as well as the deformations of the aromatic rings.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to further investigate the electronic properties of this compound. These methods provide a high level of theoretical accuracy for predicting properties such as the molecular dipole moment, polarizability, and the electronic transitions that govern the molecule's absorption spectrum. The results from these calculations offer a detailed understanding of the electron distribution and how it influences the molecule's interaction with electromagnetic fields.

Basis Set Selection and Convergence Studies in Computational Models

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which mathematically describes the atomic orbitals. A variety of basis sets, such as the Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVDZ) basis sets, are available. For this compound, a systematic study of basis set effects is crucial to ensure the convergence of the calculated properties. Convergence studies involve performing calculations with increasingly larger and more complex basis sets until the calculated properties, such as the total energy and geometric parameters, no longer change significantly. This process ensures that the computational results are reliable and independent of the basis set choice.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and kinetic stability of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the calculated HOMO-LUMO gap indicates its relative stability and potential for reactivity.

Reactivity IndexDefinitionSignificance for this compound
Ionization Potential (I) The energy required to remove an electron from the HOMO.Indicates the molecule's ability to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added to the LUMO.Reflects the molecule's capacity to act as an electron acceptor.
Electronegativity (χ) The average of the ionization potential and electron affinity.Measures the molecule's overall ability to attract electrons.
Chemical Hardness (η) Half the difference between the ionization potential and electron affinity.Quantifies the resistance to change in electron distribution.
Chemical Softness (S) The reciprocal of chemical hardness.Indicates the molecule's polarizability and reactivity.

Charge Transfer Characteristics and Electron Density Distribution

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich aminobenzenesulphonate moiety, while the LUMO may be distributed over the electron-withdrawing chlorophenyl ring. This separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further elucidates the charge transfer characteristics. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactive sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in understanding the reactive behavior of a molecule. It is plotted onto the surface of a molecule to visualize regions of varying electron density, which are crucial for predicting how the molecule will interact with other chemical species.

Identification of Electrophilic and Nucleophilic Sites on the Molecular Surface

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. The regions with a negative potential, typically colored in shades of red, are associated with high electron density and are susceptible to electrophilic attack. In this molecule, these areas are primarily located around the oxygen atoms of the sulphonate group (-SO₃⁻) and the nitrogen atom of the amino group (-NH₂). These sites are considered nucleophilic centers.

Conversely, regions with a positive potential, often depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the hydrogen atoms of the amino group and the aromatic rings, particularly the one bearing the electron-withdrawing chlorine atom, exhibit positive electrostatic potential, marking them as electrophilic sites.

Insights into Intermolecular Interactions and Molecular Recognition

The distribution of electrostatic potential across the molecular surface provides critical insights into the types of non-covalent interactions the molecule can form. The prominent negative potential on the sulphonate group suggests its strong capability to act as a hydrogen bond acceptor. Similarly, the positive potential on the amino group's hydrogens indicates their role as hydrogen bond donors. These features are fundamental to the molecule's ability to participate in intermolecular hydrogen bonding, a key factor in molecular recognition and the formation of supramolecular structures. The distinct positive and negative regions also suggest the potential for dipole-dipole interactions and other electrostatic-driven associations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the theoretical prediction of various spectroscopic properties. These predictions can be correlated with experimental data to validate both the computational model and the experimental findings.

Theoretical Prediction of UV-Vis, IR, and NMR Spectra

UV-Vis Spectroscopy: Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the predicted spectrum is expected to show absorptions arising from π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like Density Functional Theory (DFT). The predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups.

Table 1: Predicted Major IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretching3400 - 3500
C-H (Aromatic)Stretching3000 - 3100
S=O (Sulphonate)Asymmetric Stretching1250 - 1350
S=O (Sulphonate)Symmetric Stretching1050 - 1150
C-N (Aromatic)Stretching1250 - 1350
C-Cl (Aromatic)Stretching600 - 800

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be theoretically predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be compared with experimental results to aid in the assignment of signals to specific atoms within the molecule.

Validation of Computational Models against Experimental Observations

The accuracy of the computational models is assessed by comparing the theoretically predicted spectra with experimentally obtained data. A high degree of correlation between the predicted and experimental UV-Vis absorption maxima, IR vibrational frequencies, and NMR chemical shifts validates the chosen computational method and basis set. This validation confirms the reliability of the computed molecular structure and electronic properties.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Computational chemistry provides a means to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO activity of a molecule. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing sulphonate group attached to aromatic systems suggests the potential for intramolecular charge transfer, which is a crucial feature for NLO activity.

Calculations of the dipole moment (μ) and the components of the hyperpolarizability tensor can be performed using DFT methods. The magnitude of the calculated first-order hyperpolarizability indicates the potential of this compound as a candidate for NLO applications. A higher value of β suggests a stronger NLO response.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The results of such simulations can be analyzed to understand how the molecule interacts with its surroundings. For instance, in an aqueous environment, the simulation would show the formation and dynamics of hydrogen bonds between the amine and sulfonate groups with water molecules. In a crystalline state, it would illustrate the collective motions and vibrational modes of the molecules within the crystal lattice. These simulations can also be used to calculate thermodynamic properties, such as binding energies to other molecules, which are crucial for understanding the compound's potential interactions in a biological or chemical system. google.comdoaj.orgnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method defines the space occupied by a molecule in a crystal and maps the nature and extent of its close contacts with neighboring molecules. Although specific Hirshfeld surface analysis data for this compound is not present in the available literature, the analysis of similar molecular crystals provides a clear indication of the insights that could be gained.

For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in understanding how the individual molecules pack together in the solid state. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular contacts. For example, red areas on the surface typically indicate strong hydrogen bonding interactions, such as those expected between the amine (N-H) and sulfonate (S=O) groups of adjacent molecules. mdpi.com Blue regions represent weaker van der Waals forces.

Interaction TypeHypothetical Percentage Contribution (%)Description
H···H45Represents van der Waals forces and is often the largest contributor to the crystal packing.
O···H/H···O25Indicates the presence of hydrogen bonds, likely involving the sulfonate and amine groups.
Cl···H/H···Cl15Highlights interactions involving the chlorine atom, which can be significant in directing crystal packing.
C···H/H···C10Represents weaker C-H···π interactions and other van der Waals contacts.
Other5Includes less frequent interactions such as S···O or N···H contacts.

This quantitative data is crucial for crystal engineering, as it allows for a detailed understanding of the forces that govern the crystal structure, which in turn influences the material's physical properties such as solubility and melting point.

Reaction Mechanism Investigations of O Chlorophenyl O Aminobenzenesulphonate

Hydrolysis and Solvolysis Mechanisms of the Sulfonate Ester Linkage

The cleavage of the sulfonate ester bond in o-Chlorophenyl o-aminobenzenesulphonate through hydrolysis (reaction with water) or solvolysis (reaction with a solvent) is a central aspect of its reactivity. These reactions can proceed through different mechanisms, largely dependent on the reaction conditions.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms. For sulfonate esters, the rate of hydrolysis is typically determined by monitoring the formation of the corresponding sulfonic acid and phenol (B47542). The rate-determining step in the hydrolysis of aryl sulfonate esters is generally the nucleophilic attack of a water or solvent molecule on the sulfur atom of the sulfonyl group.

The reaction can be represented as: o-NH₂-C₆H₄SO₂O-C₆H₄-o-Cl + 2 H₂O → o-NH₂-C₆H₄SO₃H + HO-C₆H₄-o-Cl + H₂O

In neutral or acidic conditions, the reaction rate is often first-order with respect to the concentration of the sulfonate ester. The rate law can be expressed as: Rate = k[this compound]

In alkaline conditions, hydroxide (B78521) ions (OH⁻), being a stronger nucleophile than water, can directly attack the sulfonyl sulfur, leading to a second-order reaction. Rate = k[this compound][OH⁻]

The rate-determining step involves the formation of a pentacoordinate intermediate or a transition state, depending on whether the mechanism is stepwise (addition-elimination) or concerted.

Influence of pH, Temperature, and Solvent Polarity on Reaction Pathways

The conditions under which hydrolysis and solvolysis occur have a profound impact on the reaction rates and mechanisms.

Influence of pH: The rate of hydrolysis of sulfonate esters is significantly influenced by pH. In highly acidic solutions, the amino group (-NH₂) on the o-aminobenzene moiety will be protonated to form -NH₃⁺. This transformation turns the group from an electron-donating group into a strong electron-withdrawing group, which would be expected to increase the electrophilicity of the sulfonyl sulfur and thus accelerate the rate of nucleophilic attack by water. Conversely, in alkaline solutions, the presence of the highly nucleophilic hydroxide ion leads to a marked increase in the hydrolysis rate. The hydrolysis rate is generally at its minimum in the neutral pH range.

Illustrative Data Table: Predicted Effect of pH on Hydrolysis Rate

The following table presents hypothetical data to illustrate the expected trend for the hydrolysis of this compound at a constant temperature. The rate constants are for illustrative purposes only.

pHPredicted Relative Rate Constant (k_rel)Dominant NucleophileExpected Kinetic Order
2HighH₂OFirst
4LowH₂OFirst
7MinimumH₂OFirst
10ModerateOH⁻/H₂OMixed/Second
12Very HighOH⁻Second

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis and solvolysis of this compound increases with temperature. This relationship is described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the cleavage of the S-O ester bond. Studies on related sulfonate esters show a significant increase in conversion rates with rising temperature enovatia.comyoutube.com. For instance, the formation and subsequent solvolysis of ethyl methanesulfonate (B1217627) show a clear dependence on temperature, with higher temperatures favoring faster reaction rates youtube.com.

Influence of Solvent Polarity: The polarity of the solvent plays a crucial role in solvolysis reactions. For reactions proceeding through a dissociative Sₙ1-like mechanism, polar protic solvents are particularly effective at stabilizing the carbocation and leaving group, thereby accelerating the reaction. youtube.com For associative Sₙ2-like mechanisms, polar aprotic solvents are often preferred. In the case of this compound, solvolysis in polar protic solvents like water, methanol, or ethanol (B145695) is expected to be significant. The ability of the solvent to stabilize the transition state and the charged intermediates is key to determining the reaction rate. youtube.com The addition of water to a non-aqueous solvent has been shown to reduce the rate of ester formation and increase the rate of hydrolysis enovatia.com.

Nucleophilic Substitution Reactions Involving the Sulfonate Group

The sulfonyl group in this compound is an electrophilic center and is susceptible to attack by various nucleophiles, leading to the displacement of the o-chlorophenoxy group.

Sₙ1 and Sₙ2 Pathways at the Sulfonyl Center

Nucleophilic substitution at a sulfonyl sulfur is more complex than at a saturated carbon. The reaction does not typically proceed via a classical Sₙ1 or Sₙ2 mechanism. Instead, two primary pathways are considered:

A Concerted Pathway (Sₙ2-like): This mechanism involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously. This is analogous to an Sₙ2 reaction. eurjchem.com

A Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a pentacoordinate sulfurane intermediate. The nucleophile first adds to the sulfur atom, forming a trigonal bipyramidal intermediate, which then eliminates the leaving group in a second step.

The preferred pathway depends on the nucleophile, the leaving group, and the substituents on the aromatic rings. For most reactions of arenesulfonates with anionic nucleophiles, the mechanism is proposed to proceed via a rate-determining attack of the nucleophile on the sulfur atom. enovatia.com

Influence of the o-Chlorophenyl and o-Aminobenzene Moieties on Reactivity

The substituents on both aromatic rings of this compound have a significant electronic influence on its reactivity.

o-Chlorophenyl Moiety (Leaving Group): The o-chlorophenoxy group functions as the leaving group in nucleophilic substitution reactions. The chlorine atom is electron-withdrawing through its inductive effect, which makes the o-chlorophenoxide a weaker base and therefore a better leaving group compared to an unsubstituted phenoxide. libretexts.org This effect increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. Generally, electron-withdrawing substituents on the leaving phenoxy group accelerate the rate of substitution.

o-Aminobenzene Moiety (Sulfonyl Part): The o-amino group on the benzenesulfonyl ring is a strong electron-donating group through resonance. This effect increases the electron density on the sulfonyl group, which is expected to decrease the electrophilicity of the sulfur atom. Consequently, the o-amino group is predicted to deactivate the substrate towards nucleophilic attack compared to an unsubstituted benzenesulfonate. In acidic media, however, the protonation of the amino group to anilinium (-NH₃⁺) would reverse this effect, making it strongly deactivating and thus accelerating the substitution reaction. byjus.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

Both benzene rings in this compound can potentially undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions is dictated by the directing and activating/deactivating effects of the existing substituents.

Reactivity of the o-Aminobenzene Ring: The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. byjus.com Therefore, the o-aminobenzene ring is highly activated towards electrophilic attack. The incoming electrophile would be directed to the positions ortho and para to the amino group. Given that the para position is already substituted by the sulfonate ester group, substitution would be expected to occur at the other ortho position (C6) and the para position relative to the sulfonyl group (C4). However, under the strongly acidic conditions often required for EAS, the amino group will be protonated to the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. byjus.comlibretexts.org In this case, electrophilic attack would be significantly slower and directed to the meta positions relative to the -NH₃⁺ group.

Reactivity of the o-Chlorophenyl Ring: The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to resonance stabilization of the intermediate carbocation. youtube.com The ether oxygen of the sulfonate ester is also deactivating. Therefore, this ring is significantly less reactive towards electrophilic substitution than the o-aminobenzene ring (in its unprotonated form). If a reaction were to occur on this ring, it would be directed to the positions ortho and para to the chlorine atom.

Redox Chemistry of this compound

Currently, there is no specific information available in the scientific literature regarding the redox properties of this compound. Research on the oxidation and reduction potentials, electron transfer processes, and the identification of redox-active sites within this molecule has not been published.

Mechanistic Insights from Advanced Computational Chemistry

Detailed computational studies on this compound are not present in the available literature. Consequently, there is no data for the following subsections.

Transition State Analysis and Reaction Coordinate Calculations

No studies have been found that detail the transition state geometries, activation energies, or reaction pathways for reactions involving this compound through computational methods.

Reaction Force Analysis and Reaction Electronic Flux Studies

There is no published research applying reaction force analysis or reaction electronic flux studies to understand the mechanistic details of chemical transformations involving this compound.

Advanced Derivatization and Modification Strategies

Functionalization of the Amino Group

The primary aromatic amino group is a versatile functional handle, readily participating in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. Its reactivity is characteristic of a substituted aniline (B41778), allowing for well-established transformations.

Acylation, Alkylation, and Arylation Reactions

The nucleophilicity of the amino group's nitrogen atom allows for the introduction of a wide array of substituents through reactions with electrophilic partners.

Acylation: This reaction involves treating o-chlorophenyl o-aminobenzenesulphonate with acylating agents such as acid chlorides or anhydrides. The process typically proceeds under basic conditions to neutralize the acid byproduct, leading to the formation of a stable amide linkage. This modification is fundamental in organic synthesis for protecting the amino group or for building more complex molecular structures.

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. However, direct alkylation of primary aromatic amines can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts. Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine that is subsequently reduced, offers a more controlled route to mono-alkylation.

Arylation: The formation of a diarylamine structure can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the amino group with an aryl halide in the presence of a palladium catalyst and a suitable ligand, providing a powerful method for creating carbon-nitrogen bonds that are otherwise difficult to synthesize. wikipedia.org

Formation of Imines, Schiff Bases, and Amide Linkages

Further functionalization of the amino group can lead to the formation of imines, Schiff bases, and amides, which are pivotal intermediates and final products in many chemical syntheses.

Imines and Schiff Bases: The condensation of the primary amino group of this compound with aldehydes or ketones yields imines. wikipedia.orgtandfonline.com When the amine is aromatic, these products are specifically referred to as Schiff bases. wikipedia.orgnih.gov The reaction is typically catalyzed by a small amount of acid and is reversible, often requiring the removal of water to drive the equilibrium toward the product. libretexts.org Imines are valuable synthetic intermediates, for instance, they can be readily reduced to form secondary amines. wikipedia.org

Amide Linkages: As discussed under acylation, amide bonds are readily formed from the amino group. Beyond simple acylation with acid halides, amide bond formation can be achieved by reacting the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. masterorganicchemistry.com This method is particularly useful for creating amide bonds under mild conditions. nih.govstackexchange.com

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality is a precursor to diazonium salts, which are highly versatile synthetic intermediates.

Diazotization: Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺). slideshare.netorganic-chemistry.org While often unstable, these salts can be used immediately in subsequent reactions. organic-chemistry.org The resulting o-chlorophenyl o-(diazoniumbenzenesulphonate) salt is an electrophilic species.

Azo Coupling: The generated diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline derivative. wikipedia.orgorganic-chemistry.org This reaction, known as azo coupling, results in the formation of an azo compound (R-N=N-R'), which typically possesses an extended conjugated system and is often highly colored. wikipedia.orgnih.gov The position of the coupling on the activated aromatic ring is generally para to the activating group, unless that position is blocked. organic-chemistry.org

Modifications at the Chlorophenyl Moiety

The chlorophenyl group provides a reactive center for modifications primarily involving the carbon-chlorine bond, a common substrate for transition-metal-catalyzed reactions.

Halogen Exchange Reactions and Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The chlorine atom on the phenyl ring can be either replaced by another halogen or utilized as a leaving group in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen Exchange: The chlorine atom can be substituted with other halogens, a process known as halogen exchange. science.gov For example, turning an aryl chloride into a more reactive aryl iodide can be beneficial for subsequent cross-coupling reactions. nih.gov These transformations often require metal catalysis or harsh conditions, such as high temperatures and the use of alkali metal fluorides for fluorination. google.comgoogle.com

Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Although aryl chlorides are less reactive than the corresponding bromides or iodides, advances in catalyst design have enabled their efficient use. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the chlorophenyl group with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond, yielding a biaryl structure. libretexts.orgwikipedia.orgyoutube.com The reaction requires a palladium catalyst and a base. wikipedia.org

Heck-Mizoroki Reaction: In the Heck reaction, the chlorophenyl group is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org High temperatures may be necessary, particularly for less reactive aryl chlorides. rsc.org

Buchwald-Hartwig Amination: While also used for N-arylation (Section 7.1.1), this reaction can be applied to the C-Cl bond if a different amine is used as the coupling partner, leading to the synthesis of a substituted diarylamine derivative. wikipedia.orgorganic-chemistry.org The reaction involves a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. organic-chemistry.org

ReactionCoupling PartnerCatalyst SystemBond FormedProduct Type
Suzuki-Miyaura CouplingAr'-B(OH)₂ or Ar'-B(OR)₂Pd Catalyst (e.g., Pd(PPh₃)₄) + BaseC-CBiaryl Compound
Heck-Mizoroki ReactionAlkene (e.g., H₂C=CHR)Pd Catalyst (e.g., Pd(OAc)₂) + BaseC-CSubstituted Alkene
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst + Ligand (e.g., BINAP) + BaseC-NAryl Amine

Direct Arylation and Functionalization

Direct C-H arylation represents a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govbeilstein-journals.org In the context of this compound, this strategy could theoretically target the C-H bonds on the chlorophenyl ring. Catalytic systems, often based on palladium, rhodium, or nickel, can mediate the coupling of an aryl halide with a C-H bond of another arene. beilstein-journals.org However, controlling regioselectivity can be a significant challenge, and the C-Cl bond itself may compete as the reactive site. More recent methods have explored photoredox catalysis to enable the arylation of C(sp³)-H bonds using aryl chlorides under mild conditions, showcasing the expanding scope of direct functionalization strategies. acs.orgnih.gov

Alterations of the Sulfonate Ester Linkage

The sulfonate ester group (R-SO₂-OR') is a key functional handle for derivatization. Its reactivity is centered on the electrophilic sulfur atom and the potential for cleavage of the S-O bond, enabling transformations into other important sulfur-containing functional groups.

Transesterification Reactions with Different Alcohols or Phenols

Transesterification offers a direct method to modify the ester portion of the molecule by exchanging the o-chlorophenyl group with other alcohol or phenol moieties. This reaction involves the nucleophilic attack of an alcohol or phenol on the sulfur atom of the sulfonate ester. Such transformations are typically challenging for sulfonate esters compared to their carboxylate ester counterparts but can be achieved under specific catalytic conditions.

The reaction is generally catalyzed by bases, which serve to deprotonate the incoming alcohol, increasing its nucleophilicity. rsc.orgresearchgate.net For a compound like this compound, the reaction would proceed as follows:

This compound + R'OH ⇌ R'-o-aminobenzenesulphonate + o-Chlorophenol

Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) have proven effective as catalysts for the transesterification of aryl esters with phenols. nih.govscispace.comrsc.org Organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can also catalyze the cleavage and re-formation of sulfonate ester bonds, a process that has been observed in the context of polysulfonate degradation and functionalization. rsc.org The efficiency of the reaction is influenced by the nucleophilicity of the incoming alcohol/phenol and the stability of the o-chlorophenoxide leaving group.

Table 1: Potential Catalysts and Conditions for Transesterification

Catalyst Type Example Catalyst Typical Conditions Reference
Inorganic Base K₂CO₃, Cs₂CO₃ High Temperature (e.g., 60-120 °C), Anhydrous Solvent (e.g., Toluene, Dioxane) nih.govscispace.com
Organic Base DBU Room Temperature or Elevated Temperature, Anhydrous Solvent (e.g., DMF) rsc.org

Conversion to Sulfonamides or Sulfonyl Halides

The sulfonate ester linkage can be cleaved to generate more reactive intermediates like sulfonyl halides or directly converted to sulfonamides, a functional group of significant importance in medicinal chemistry. princeton.edu

Conversion to Sulfonyl Halides: The transformation of a sulfonate ester to a sulfonyl halide is a key step for further derivatization. While sulfonic acids are more commonly used as precursors, wikipedia.orgwikipedia.org pathways from sulfonate esters exist. This typically requires harsh reagents capable of cleaving the S-OAr bond and installing a halogen. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of a catalyst could potentially achieve this transformation, converting the o-aminobenzenesulphonate ester into o-aminobenzenesulfonyl chloride. nih.gov However, control experiments in some palladium-catalyzed systems have shown that aryl sulfonate esters are not readily converted to sulfonyl chlorides under those specific mild conditions. nih.gov

Conversion to Sulfonamides: A more direct route involves the nucleophilic attack of an amine on the sulfonate ester. This reaction can lead to the formation of a new N-S bond, yielding a sulfonamide. The regioselectivity of the reaction is a key consideration; attack can occur at the sulfur atom (cleaving the S-O bond to form a sulfonamide) or at the aromatic ring of the ester (an SNAr reaction cleaving the C-O bond). eurjchem.comresearchgate.net

The reaction with an amine (R₂NH) would yield the corresponding o-aminobenzenesulfonamide:

This compound + R₂NH → o-aminobenzene-N,N-R₂-sulfonamide + o-Chlorophenol

This conversion is often facilitated by catalysts and may require elevated temperatures. eurjchem.comresearchgate.net Modern cross-coupling methods, such as nickel-catalyzed reactions, have been developed for the efficient formation of N-aryl sulfonamides from sulfonamide nucleophiles and aryl halides, highlighting the synthetic interest in this class of compounds. princeton.edu

Synthesis of Polymer-Supported and Immobilized Analogues

Immobilizing this compound or its derivatives onto a solid support can facilitate catalyst recovery, simplify product purification, and enable its use in flow chemistry systems. This can be achieved by incorporating the molecule into a polymer backbone or attaching it as a pendant group.

One strategy involves the synthesis of a monomer analog of the compound, followed by polymerization. For instance, a styrenic derivative of o-aminobenzenesulfonic acid could be prepared and subsequently polymerized using techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov The resulting polymer would feature the sulfonic acid functionality, which could then be esterified with o-chlorophenol to yield the polymer-supported target molecule.

Another approach is the acyclic diene metathesis (ADMET) polymerization of a diene-functionalized sulfonate ester monomer. rsc.org This method creates polymers with the sulfonate ester linkage integrated directly into the polymer backbone, offering a potential route to degradable materials.

Table 2: Polymerization Strategies for Immobilization

Polymerization Method Monomer Requirement Resulting Structure Reference
Atom Transfer Radical Polymerization (ATRP) Vinyl-functionalized analog (e.g., p-styrene sulfonate) Pendant sulfonate groups on a polymer chain nih.gov
Acyclic Diene Metathesis (ADMET) α,ω-diene functionalized sulfonate ester Sulfonate ester linkage within the polymer backbone rsc.org
Polycondensation Bifunctional monomers (e.g., a diol and a disulfonyl chloride) Polysulfonate polymer rsc.org

Chemo-Enzymatic Derivatization Approaches for Stereoselective Modifications

Chemo-enzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations that are often difficult to achieve with traditional chemical synthesis. mdpi.commdpi.com For a multifunctional molecule like this compound, enzymes could offer regioselective or stereoselective modifications.

Given the presence of both an amino group and an ester, enzymes like lipases or proteases could be explored. Lipases, for example, are widely used for the regioselective acylation or deacylation of molecules containing multiple hydroxyl or amino groups. mdpi.com In the context of the target molecule, a lipase (B570770) could potentially catalyze a stereoselective reaction at the primary amino group. For instance, enzymatic acylation of the amino group with a chiral acyl donor could introduce a new stereocenter.

Furthermore, enzymatic catalysis can be employed in non-aqueous, or "solvent-free," conditions, which can be advantageous for reactions involving hydrophobic substrates. mdpi.com The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), is a common practice that simplifies catalyst reuse and product workup. mdpi.com While direct enzymatic modification of the sulfonate ester itself is less common, the other functional groups on the aromatic rings provide handles for enzyme-mediated transformations. nih.govnih.gov This approach is particularly valuable for creating derivatives with specific biological activities or for use as chiral building blocks in further synthesis.

Therefore, it is not possible to provide an article on the mechanistic studies of biological interactions of this compound based on the requested outline. There is no available research to populate the specified sections and subsections concerning:

Mechanistic Studies of Biological Interactions

Interactions with Biomolecules:

Enzyme inhibition/activation mechanisms and structure-activity relationships.

Receptor binding and ligand-target recognition studies.

DNA/RNA intercalation, groove binding, or alkylation mechanisms.

Cellular and Molecular Basis of Biological Outcomes:

Investigations into carcinogenesis and mutagenesis mechanisms.

Molecular mechanisms of neurotoxicology and immunotoxicology.

Without any scientific data or research findings, any attempt to generate content for the requested article would be speculative and would not meet the required standards of accuracy and authoritativeness.

Effects on Cellular Pathways, Gene Expression, and Protein Homeostasis

No studies were found that investigate the impact of o-Chlorophenyl o-aminobenzenesulphonate on any cellular signaling pathways, the expression of specific genes, or the complex network of protein synthesis, folding, and degradation known as protein homeostasis.

Computational Approaches in Biological Interaction Studies

A literature search revealed no computational studies, such as molecular docking, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling, performed for this compound.

There are no published molecular docking or dynamics simulation studies to predict or analyze the binding affinity and interaction of this compound with any biological targets.

No QSAR models have been developed or published for this compound to provide insights into its potential biological activities or mechanisms of action.

In Vitro Mechanistic Investigations

No in vitro studies, either in cell-free or cell-based systems, have been published regarding the mechanistic effects of this compound.

There is no available data from cell-free assays that would indicate whether this compound engages with specific molecular targets or influences enzyme kinetics.

No research has been published using cell-based assays to examine the cellular responses, pathway modulations, or specific mechanisms of cytotoxicity induced by this compound.

In Vivo Mechanistic Investigations (Focus on underlying biochemical and physiological mechanisms)

Consequently, detailed research findings, data on its interaction with biological pathways, and the specific physiological responses it may elicit remain uncharacterized in the scientific literature. The absence of this foundational research means that no data tables summarizing in vivo mechanistic findings can be constructed at this time.

Further research would be necessary to elucidate the potential biochemical and physiological impacts of this compound.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Photodegradation Mechanisms (e.g., Photo-oxidation, Photohydrolysis)

No data is currently available in the scientific literature regarding the photodegradation of o-Chlorophenyl o-aminobenzenesulphonate.

Hydrolytic Stability and pH-Dependent Degradation Kinetics

Information on the hydrolytic stability and pH-dependent degradation kinetics of this compound is not present in the reviewed literature.

Sorption and Desorption Processes in Soil and Sediment

There are no available studies that have investigated the sorption and desorption behavior of this compound in soil and sediment.

Biotic Degradation Pathways

Microbial Biodegradation Mechanisms: Aerobic and Anaerobic Conditions

The microbial biodegradation of this compound under either aerobic or anaerobic conditions has not been documented in the scientific literature.

Isolation and Characterization of Microbial Strains and Consortia Involved in Degradation

There are no reports on the isolation and characterization of microbial strains or consortia capable of degrading this compound.

Elucidation of Metabolic Pathways and Identification of Intermediate Metabolites

Currently, there is a notable lack of specific scientific literature detailing the metabolic pathways and intermediate metabolites of this compound. While research exists on the biodegradation of related compounds such as aminobenzenesulfonates and chlorinated aromatic compounds, the explicit metabolic fate of this compound has not been elucidated in available studies. General degradation mechanisms for these classes of compounds often involve initial enzymatic attacks that lead to desulfonation or dehalogenation, followed by ring cleavage. However, without specific studies on this compound, any proposed pathway would be speculative.

Characterization of Enzyme Systems Catalyzing Degradation (e.g., Sulfonate Monooxygenases)

Similar to the metabolic pathways, the specific enzyme systems responsible for the degradation of this compound have not been characterized in the scientific literature. While sulfonate monooxygenases are known to be involved in the degradation of a variety of aromatic sulfonates, their activity and specificity towards this compound have not been documented. Research into the enzymatic degradation of analogous compounds suggests that a consortium of microorganisms employing various oxidoreductases and hydrolases would likely be involved in the complete mineralization of this molecule. However, the specific enzymes have yet to be isolated and characterized.

Environmental Monitoring and Analytical Challenges

Detection and Quantification in Complex Environmental Samples (e.g., Groundwater, Wastewater, Soil)

The detection and quantification of this compound in complex environmental matrices such as groundwater, wastewater, and soil present significant analytical challenges due to its expected low concentrations and the presence of interfering substances. The effective monitoring of this compound relies on sensitive and selective analytical techniques capable of trace-level detection.

Methodologies for similar chemical structures, such as other chlorinated aromatic compounds and sulfonated amines, often employ a combination of sophisticated sample preparation and instrumental analysis. Sample preparation is a critical step to isolate the analyte from the matrix and to concentrate it to detectable levels. Common techniques include solid-phase extraction (SPE) for aqueous samples and pressurized liquid extraction (PLE) or Soxhlet extraction for solid samples like soil and sediment.

Instrumental analysis is typically performed using chromatographic techniques coupled with mass spectrometry. These methods provide the necessary selectivity and sensitivity for unambiguous identification and quantification.

Interactive Data Table: Potential Analytical Approaches for Environmental Samples

Environmental MatrixSample Preparation TechniqueAnalytical TechniqueKey Considerations
GroundwaterSolid-Phase Extraction (SPE)LC-MS/MSLow detection limits required; potential for matrix effects from dissolved organic matter.
WastewaterSolid-Phase Extraction (SPE)GC-MS/MS, LC-MS/MSHigh levels of organic and inorganic interfering compounds; requires robust sample cleanup.
SoilPressurized Liquid Extraction (PLE)GC-MS, GC-MS/MSStrong binding to soil organic matter may affect extraction efficiency; requires thorough extraction and cleanup.

Advanced Analytical Methodologies for Trace Environmental Residues

The analysis of trace environmental residues of this compound necessitates the use of advanced analytical methodologies that offer high sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for this purpose. mdpi.comthermofisher.com

LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. mdpi.com The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which significantly reduces background noise and enhances selectivity, enabling the detection of the target analyte at very low concentrations. mdpi.com

For compounds that are amenable to gas chromatography, or can be derivatized to become so, GC-MS/MS offers excellent separation efficiency and sensitive detection. thermofisher.com Triple quadrupole GC-MS/MS provides a significant increase in selectivity compared to single quadrupole GC-MS, which is crucial for cutting through chemical background in complex environmental samples. thermofisher.com

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with chromatography, can also be employed for the identification and quantification of this compound. nih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of the target compound and its potential transformation products in the environment. nih.gov

Interactive Data Table: Advanced Analytical Methodologies

MethodologyPrincipleAdvantagesCommon Applications
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and product ions. mdpi.comHigh sensitivity and selectivity, suitable for polar and non-volatile compounds. mdpi.comAnalysis of pharmaceuticals and polar pesticides in water. nih.gov
GC-MS/MS Separation by gas chromatography followed by mass analysis of precursor and product ions. thermofisher.comExcellent chromatographic resolution, high selectivity. thermofisher.comAnalysis of persistent organic pollutants (POPs) in soil and sediment. nih.gov
LC-HRMS Separation by liquid chromatography coupled with high-resolution mass spectrometry.High mass accuracy for confident identification, non-target screening capabilities.Identification of unknown contaminants and transformation products.
GC-HRMS Separation by gas chromatography coupled with high-resolution mass spectrometry. nih.govHigh mass accuracy and resolving power for complex sample analysis. nih.govComprehensive analysis of organohalogen compounds in environmental samples. nih.gov

Emerging Research Applications in Academic Settings

Development of Advanced Materials

The distinct structural features of o-Chlorophenyl o-aminobenzenesulphonate make it a candidate for the synthesis of advanced materials. Academic research is exploring its potential as a monomer for creating new polymers and its integration into complex molecular structures.

Application as Monomers in Polymer Synthesis and Material Science Research

In the realm of material science, esters of sulfonic acids, particularly those that are polymerizable, are investigated for their capacity to be polymerized under free-radical conditions. This can occur either through homopolymerization or copolymerization with other monomers google.com. While specific research on the polymerization of this compound is not widely documented, the general class of polymerizable sulfonic acid esters is recognized for its utility in creating polymers with improved characteristics, such as enhanced dyeability google.com. The synthesis of poly(ester amide)s, for instance, has been achieved through various methods, including the polyaddition reaction of aromatic bis(2-oxazolines) with dicarboxylic acids and enzymatic polymerization, yielding materials with good thermal properties and molecular weights ranging from 2,000 to 25,000 g/mol researchgate.netrug.nlmdpi.com. The fundamental chemistry involves the esterification of sulfonic acids, a process that can be challenging but is crucial for producing these monomers google.com.

Integration into Functional Supramolecular Assemblies and Nanomaterials

The sulfonate group is a key functional component in supramolecular chemistry, known for its ability to form extended solid structures through hydrogen bonding and coordination with metal ions researchgate.net. Aromatic sulfonic acids are particularly noted for their capacity to react with organic bases to create supramolecular arrangements researchgate.net. Although the sulfonate group is generally considered a poor ligand in terms of coordination, its presence allows for the formation of materials with potential applications in catalysis, gas storage, and anion exchange researchgate.net. The self-assembly of such functional materials is a significant area of research, with organic-inorganic hybrid polyoxometalates serving as versatile building blocks. Research in this area provides a comprehensive overview of the supramolecular organization of these hybrid structures and their role in constructing new hierarchical nanomaterials.

Research on Reactive Dyes and Pigments

The chromophoric potential and bioactive properties of compounds related to this compound are subjects of academic investigation, particularly in the context of textile applications.

Investigation of Antibacterial Activity of Dyed Materials in Research Contexts

There is a growing interest in developing textiles with antimicrobial properties. Research has explored the antibacterial efficacy of various compounds applied to fabrics. For instance, novel bioactive disperse dyes have been synthesized by conjugating different chemical moieties, and these have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria researchgate.net. In some cases, the dyed fabrics themselves exhibit significant bacterial reduction researchgate.net. The application of reactive organo-selenium compounds to cotton has also been shown to impart potent bactericidal and fungicidal activities that are durable to washing mdpi.com. Furthermore, the textile industry utilizes various antimicrobial agents, including quaternary ammonium (B1175870) compounds and triclosan, to functionalize fabrics nih.govnih.gov. The investigation into the antibacterial properties of dyes and dyed materials is an active area of academic research, aiming to produce textiles that offer protection against microbial growth researchgate.netmdpi.com.

OrganismTypeAntibacterial Efficacy
S. aureusGram-positiveHigh inhibition by certain novel disperse dyes and organo-selenium compounds researchgate.netmdpi.com.
B. cereusGram-positivePotent inhibition (93%) by specific dyed fabrics researchgate.net.
E. coliGram-negativeModerate to good inhibition by some dyed fabrics (90% reduction) and organo-selenium compounds researchgate.netmdpi.com.

Role as Intermediates in Complex Organic Synthesis

Aromatic sulfonation is a fundamental reaction in organic chemistry, producing aryl sulfonic acids that are key intermediates in the synthesis of various products, including dyes and pharmaceuticals wikipedia.org. The sulfonation of an aromatic compound is an electrophilic aromatic substitution that is notably reversible wikipedia.orglibretexts.org. This reversibility is useful in synthetic strategies where the sulfonate group is employed as a protecting or directing group to control the position of other substitutions on the aromatic ring wikipedia.org.

For example, o-chlorophenyl derivatives serve as precursors in the synthesis of various compounds. o-Chlorobenzonitrile, a related compound, is a starting material for producing o-chlorophenyl-cyclopentyl-ketone, which is an intermediate in the synthesis of ketamine hydrochloride google.com. Similarly, β-(4-chlorophenyl)-γ-butyrolactones are key intermediates in the synthesis of Baclofen, a muscle relaxant scielo.org.mxresearchgate.net. The synthesis of reactive dyes also relies on intermediates derived from aromatic amines and sulfonic acids. For instance, 5,5'-methylenebis(2-aminobenzenesulfonic acid) is used to create diazonium salts that are then coupled with other components to produce reactive dyes . The synthesis of various reactive dyes often starts with the diazotization of an aminobenzenesulfonic acid derivative ijbpas.com. These examples highlight the importance of chlorophenyl and aminobenzenesulfonate structures as foundational intermediates in the broader field of organic synthesis.

Precursors for Pharmaceutically Relevant Scaffolds in Academic Synthesis

In the realm of medicinal chemistry, the development of novel molecular scaffolds is a cornerstone of drug discovery. Compounds possessing the sulfonate ester linkage are recognized for their role in creating diverse molecular architectures. The structural motifs present in this compound, namely the aminobenzene and chlorophenyl groups, are common features in many biologically active compounds.

Academic synthesis programs often focus on the creation of libraries of related compounds to screen for biological activity. The amino group of the aminobenzenesulphonate portion can serve as a handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to a wide array of derivatives. Similarly, the chlorophenyl group can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, further expanding the molecular diversity that can be generated from this starting material. The synthesis of novel heterocyclic compounds, which are central to many pharmaceutical agents, can be envisaged using this compound as a key building block.

Building Blocks for Agrochemical Research and Compound Libraries

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is a continuous effort. Aromatic sulfonamides and related structures have a history of use in this field. The structural features of this compound make it an interesting candidate for inclusion in agrochemical compound libraries.

The biological activity of agrochemicals is often linked to the specific arrangement of functional groups on an aromatic core. The combination of the sulfonate ester, the amino group, and the chloro substituent in this compound offers a unique electronic and steric profile that could be exploited in the design of new active ingredients. Academic research in this area would likely involve the synthesis of a series of derivatives and their subsequent evaluation for herbicidal, insecticidal, or fungicidal properties. The systematic modification of the core structure would allow researchers to establish structure-activity relationships, guiding the design of more potent and selective agrochemicals.

Photoactive Materials and Optoelectronic Applications

The field of materials science is increasingly focused on the development of organic molecules with specific photoactive and electronic properties for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Aromatic compounds, particularly those with extended π-systems and donor-acceptor character, are prime candidates for such applications.

Future Directions and Perspectives

Advanced Computational Design and Prediction of Novel Analogues

The future of chemical research is intrinsically linked with computational power. For o-Chlorophenyl o-aminobenzenesulphonate, advanced computational methods can serve as a powerful tool for designing and predicting the properties of novel analogues. By leveraging techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can explore the vast chemical space surrounding this molecule without the immediate need for extensive synthetic work.

Computational studies could focus on elucidating the structure-property relationships of analogues. For instance, by systematically modifying the position and nature of substituents on the phenyl rings, it would be possible to predict how these changes affect key parameters. These parameters could include biological activity, toxicity, and environmental persistence. DFT calculations can provide insights into the electronic properties of the molecules, such as their frontier molecular orbitals (FMOs), which are crucial in predicting chemical reactivity and potential biological interactions. Furthermore, QSAR models can be developed to correlate these computed descriptors with experimentally determined toxicities of related chlorinated aromatic compounds and sulfonamides, thereby creating predictive tools for newly designed analogues.

Table 1: Potential Computational Approaches for Analogue Design

Computational MethodApplication for this compound AnaloguesPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic properties, bond energies, and reactivity indices.Understanding of chemical stability, reaction mechanisms, and potential for biological interaction.
Quantitative Structure-Activity Relationship (QSAR)Development of models correlating structural features with biological activity or toxicity.Prediction of the toxicological profiles of novel analogues.
Molecular DockingSimulation of the binding of analogues to specific biological targets, such as enzymes or receptors.Identification of potential protein interactions and mechanisms of action.

Exploration of Unconventional Synthetic Methodologies and Continuous Flow Synthesis

The synthesis of this compound and its future analogues could be significantly advanced by moving beyond traditional batch chemistry and embracing unconventional synthetic methodologies. Continuous flow synthesis, in particular, offers numerous advantages in terms of safety, efficiency, and scalability. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is especially beneficial when dealing with potentially hazardous reagents or highly exothermic reactions.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonate Esters

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Often inefficient, leading to hotspots and potential side reactions.Highly efficient due to high surface-area-to-volume ratio.
Safety Handling of large quantities of hazardous reagents poses significant risks.Small reaction volumes at any given time minimize risk.
Scalability Scaling up can be challenging and may require re-optimization.Scalability is often achieved by running the system for longer periods ("numbering-up").
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time.
Productivity Can be limited by reaction and work-up times.Can offer higher space-time yields.

Integration of Multi-Omics Approaches in Biological Interaction Studies

To comprehensively understand the biological effects of this compound and its analogues, a shift towards a systems biology approach is essential. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and holistic view of the cellular response to chemical exposure. This approach moves beyond single-endpoint analyses and allows for the identification of perturbed biological pathways and networks.

For instance, exposing relevant cell cultures (e.g., human liver cells or keratinocytes) to the compound and analyzing the subsequent changes at multiple molecular levels could reveal its mechanism of action or

Q & A

Q. What are the IUPAC name and key identifiers for o-chlorophenyl o-aminobenzenesulphonate?

The compound is systematically named 2-chlorophenyl 2-aminobenzenesulfonate (IUPAC). Key identifiers include:

  • CAS No.: 68227-70-3
  • Synonyms: this compound, 2-Aminobenzenesulfonic acid 2-chlorophenyl ester Structural confirmation is based on ester linkage between the o-aminobenzenesulfonic acid and o-chlorophenyl groups .

Q. What synthetic route is recommended for this compound?

Synthesis involves nucleophilic substitution between o-aminobenzenesulfonyl chloride and o-chlorophenol under basic conditions (e.g., using NaOH or pyridine). The reaction proceeds via deprotonation of the phenol, followed by attack on the sulfonyl chloride to form the ester. This method aligns with protocols for analogous sulfonate esters .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Referencing SDS documentation for toxicity data (e.g., oral toxicity, skin/eye irritation).
  • Using PPE (gloves, goggles) and engineering controls (fume hoods).
  • Avoiding ingestion/inhalation and ensuring proper waste disposal. Similar chlorinated compounds (e.g., 3-chlorophenol) require strict adherence to GHS hazard communication standards .

Q. Which spectroscopic techniques confirm the structure of this compound?

  • NMR : Distinct signals for aromatic protons (δ 6.5–8.0 ppm), amino group (δ ~5.0 ppm, exchangeable), and sulfonate ester linkage.
  • IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O-C ester stretch).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₀ClNO₃S (exact mass: 299.0) .

Advanced Research Questions

Q. How does the o-chloro substituent influence the compound’s reactivity in hydrolysis reactions?

The electron-withdrawing chlorine at the ortho position increases the electrophilicity of the sulfonate ester, accelerating hydrolysis under acidic or basic conditions. Comparative studies with non-chlorinated analogs show a 2–3× faster degradation rate, attributed to enhanced leaving-group stability .

Q. What green chemistry principles can optimize its synthesis?

  • Solvent selection : Use water or ethanol instead of dichloromethane (as demonstrated for sulfonamide syntheses in aqueous media).
  • Catalysis : Employ phase-transfer catalysts to improve reaction efficiency.
  • Waste reduction : Recycle unreacted o-chlorophenol via extraction. These methods align with solvent substitution and atom-economy principles .

Q. What degradation products form under acidic conditions, and how are they characterized?

Acid hydrolysis (e.g., H₂SO₄, 40–45°C) yields o-aminobenzenesulfonic acid and o-chlorophenol . Products are identified via:

  • HPLC : Retention times matched to standards.
  • TLC : Rf values compared to authentic samples. Mechanistic studies suggest a protonation-nucleophilic attack pathway .

Q. How do steric effects from the o-amino group impact its reactivity in acylation reactions?

The ortho-amino group creates steric hindrance, reducing nucleophilic attack at the sulfur center. This is evidenced by slower acylation rates compared to meta- or para-substituted analogs. Computational modeling (DFT) supports steric bulk as the dominant factor over electronic effects .

Q. What advanced analytical methods resolve data contradictions in purity assessment?

Discrepancies in purity (e.g., HPLC vs. titrimetry) are resolved via:

  • 2D-NMR (e.g., HSQC, HMBC) to confirm absence of regioisomers.
  • Elemental analysis (C, H, N, S) for empirical formula validation.
  • X-ray crystallography for unambiguous structural confirmation .

Q. How does the compound’s stability vary across pH ranges, and what are the implications for storage?

Stability studies show:

  • pH 2–4 : Rapid hydrolysis (t₁/₂ < 24 hrs).
  • pH 7–9 : Moderate stability (t₁/₂ ~7 days).
  • Storage recommendation : Neutral pH, anhydrous conditions at 4°C.
    Degradation follows pseudo-first-order kinetics, as validated by LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.